molecular formula C14H21NO2 B1607813 (4-Ethoxyphenyl)(piperidin-4-yl)methanol CAS No. 889957-75-9

(4-Ethoxyphenyl)(piperidin-4-yl)methanol

Cat. No. B1607813
M. Wt: 235.32 g/mol
InChI Key: AWTYXPOFKMCTJJ-UHFFFAOYSA-N
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Description

“(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is a biochemical used for proteomics research . It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 .


Molecular Structure Analysis

The InChI code for “(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is 1S/C14H21NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,14-16H,2,7-10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

A study on the synthesis of novel compounds for estrogen receptor modulation, which are crucial in addressing conditions like osteoporosis and breast cancer, highlighted the relevance of structurally related compounds. The research identified compounds with potent estrogen antagonist properties in breast and uterine tissues, significantly contributing to the development of SERMs with improved efficacy and safety profiles (Palkowitz et al., 1997).

Novel Pyridine Derivatives

Another study focused on the synthesis of novel pyridine derivatives, showcasing the versatility of piperidinyl-related compounds in creating new chemical entities with potential antimicrobial activities. This highlights the compound's role in expanding the library of molecules with potential therapeutic applications (Wu Feng, 2011).

Electrolytic Systems in Organic Synthesis

Research into developing novel electrolytic systems for organic synthesis used solid-supported bases for in situ generation of supporting electrolytes, demonstrating the compound's utility in improving synthetic methodologies for organic compounds. This approach offers a sustainable alternative to traditional synthesis routes, with applications spanning pharmaceuticals and materials science (Tajima & Fuchigami, 2005).

Antitubercular Activities

The development of new antitubercular agents is a critical area of research due to the global burden of tuberculosis. A study synthesizing cyclopropyl methanols, including compounds structurally related to (4-Ethoxyphenyl)(piperidin-4-yl)methanol, showed promising in vitro and in vivo antitubercular activities. This research underscores the potential for developing new treatments for tuberculosis, including drug-resistant strains (Bisht et al., 2010).

Advanced Materials and Catalysis

In the field of materials science and catalysis, the compound's derivatives have been explored for their role in ligand exchange reactions and surface site probing on nanocrystals. Such studies are pivotal for the development of new materials with specific catalytic, optical, or electronic properties, with broad applications in technology and industry (Klausmeyer et al., 2003).

Safety And Hazards

The safety data sheet (SDS) for “(4-Ethoxyphenyl)(piperidin-4-yl)methanol” can be found at the provided link . The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(4-ethoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,14-16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTYXPOFKMCTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388170
Record name (4-ethoxyphenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)(piperidin-4-yl)methanol

CAS RN

889957-75-9
Record name (4-ethoxyphenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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